molecular formula C8H20IN B1221715 Tetraethylammonium iodide CAS No. 68-05-3

Tetraethylammonium iodide

Cat. No.: B1221715
CAS No.: 68-05-3
M. Wt: 257.16 g/mol
InChI Key: UQFSVBXCNGCBBW-UHFFFAOYSA-M
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Description

Tetraethylammonium iodide is a quaternary ammonium compound with the chemical formula C₈H₂₀N⁺I⁻ . It is known for its use as a source of tetraethylammonium ions in pharmacological and physiological studies. Additionally, it is utilized in organic chemical synthesis .

Mechanism of Action

Target of Action

Tetraethylammonium iodide is known to interact with several targets in the body. It primarily blocks autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.

Mode of Action

This compound acts by blocking the aforementioned targets. By inhibiting these channels and receptors, it interferes with the normal flow of ions across the cell membrane, disrupting the electrical signals that are essential for normal cell function . This disruption can lead to various physiological effects, depending on the specific cells and tissues involved.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigationneurotransmission and muscle contraction . By blocking ion channels and receptors, it can disrupt the normal flow of signals along nerves and the contraction of muscles .

Result of Action

The primary result of this compound’s action is the disruption of normal cell signaling and function due to its blocking of specific ion channels and receptors . This can lead to a variety of effects, depending on the specific cells and tissues involved. For example, it was thought to be a potential therapeutic vasodilator due to its inhibitory actions at the autonomic ganglia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH and temperature of its environment . Additionally, its effectiveness as a phase-transfer catalyst in organic synthesis suggests that it can interact with both aqueous and organic phases .

Safety and Hazards

Tetraethylammonium iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Tetraethylammonium iodide has been used in the development of new hydrophobic deep eutectic solvents for extraction of methyl orange dye in aqueous solution . It continues to be a subject of research in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

Tetraethylammonium iodide plays a crucial role in biochemical reactions, particularly as a blocker of potassium channels. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit calcium- and voltage-activated potassium channels, as well as nicotinic acetylcholine receptors . These interactions are essential for understanding its pharmacological effects and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by blocking autonomic ganglia and neuromuscular junctions . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the activity of potassium channels, which are critical for maintaining cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to enzyme inhibition or activation and changes in gene expression. The compound’s ability to block potassium channels is particularly significant, as it affects various physiological processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively block potassium channels without causing significant adverse effects. At higher doses, this compound can lead to toxic effects such as respiratory paralysis and circulatory collapse . Understanding the dosage effects is crucial for its potential therapeutic applications and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are important for its pharmacological effects and potential therapeutic applications.

Comparison with Similar Compounds

  • Tetraethylammonium Bromide
  • Tetraethylammonium Chloride

Comparison: Tetraethylammonium iodide shares similar properties with its bromide and chloride counterparts, such as being a source of tetraethylammonium ions. its unique iodide ion may confer different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

tetraethylazanium;iodide
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InChI

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
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InChI Key

UQFSVBXCNGCBBW-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CC[N+](CC)(CC)CC.[I-]
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Molecular Formula

C8H20IN
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Related CAS

66-40-0 (Parent)
Record name Tetamon iodide
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DSSTOX Substance ID

DTXSID80883217
Record name Ethanaminium, N,N,N-triethyl-, iodide (1:1)
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Molecular Weight

257.16 g/mol
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Physical Description

White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tetraethylammonium iodide
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Vapor Pressure

0.00000025 [mmHg]
Record name Tetraethylammonium iodide
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CAS No.

68-05-3
Record name Tetraethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium iodide
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Tetraethylammonium iodide
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Customer
Q & A

Q1: What is the molecular formula and weight of tetraethylammonium iodide?

A1: this compound has the molecular formula C8H20IN and a molecular weight of 257.15 g/mol. While this specific information isn't directly stated in the provided abstracts, it is fundamental chemical knowledge.

Q2: Is there any spectroscopic data available for TEAI?

A2: Yes, several studies employ spectroscopic techniques to investigate TEAI. For instance, UV-Vis spectrophotometry was used to study TEAI solutions in acetonitrile [], analyzing its interactions with iodine and iodine chloride. Additionally, electron spin resonance (ESR) was used to study gamma-irradiated TEAI at low temperatures [].

Q3: In what solvents is TEAI typically soluble?

A3: TEAI demonstrates solubility in various solvents, including water, methanol, acetonitrile, acetone, and dimethylformamide. Studies explore its conductance in several solvent systems, such as methanol-acetonitrile and methanol-water mixtures [], as well as ethylene carbonate-acetone mixtures [].

Q4: How does the ionic strength of the solution affect the properties of TEAI?

A4: Ionic strength significantly influences TEAI's behavior. For example, protonation constants of phytic acid were found to be significantly lower in sodium chloride solutions compared to TEAI solutions due to strong interactions between phytate and sodium cations [].

Q5: Can TEAI act as a catalyst?

A5: Yes, TEAI acts as a phase-transfer catalyst in various reactions. For instance, it facilitates the synthesis of 2-hydroxyethyl esters from ethylene carbonate and carboxylic acids []. It also catalyzes the Wittig-Horner reaction between functionalized polysulfones, introducing double bonds and enabling crosslinking [].

Q6: What is the role of TEAI in Stille coupling reactions?

A6: TEAI acts as a phase-transfer agent in Stille coupling reactions conducted in water, facilitating the reaction between aryl halides and organostannanes [].

Q7: How does TEAI influence the activity of acetylcholinesterase?

A7: TEAI exhibits a complex interaction with acetylcholinesterase. While it can noncompetitively increase the maximum velocity of acetylcholine hydrolysis [], likely by accelerating deacetylation, its impact varies with alkyl chain length. Tetramethylammonium iodide acts as a competitive inhibitor, while tetra-n-propylammonium iodide might block deacetylation [, ].

Q8: Has computational chemistry been used to study TEAI?

A8: While the provided abstracts don't explicitly mention computational studies on TEAI itself, they highlight the application of computational methods like DFT calculations to analyze related compounds and reactions. For example, DFT computations were used to estimate the configuration of tricyclic products obtained from Diels-Alder reactions with a metathesis product [].

Q9: Are there studies on the dissolution and solubility of TEAI?

A9: Studies investigate the conductance of TEAI in various solvents and solvent mixtures [, , ], providing insights into its dissolution and solubility behavior. Factors like solvent polarity and ionic interactions contribute to its solubility characteristics.

Q10: What analytical methods are commonly used to study TEAI?

A10: Various analytical techniques are employed to characterize and quantify TEAI and study its interactions. These include:

  • Potentiometry: Used to study the protonation of compounds in TEAI solutions by measuring the potential difference using ion-selective electrodes [].
  • Conductometry: Employed to determine the conductivity of TEAI solutions in various solvents, providing insights into ion-pair and triple-ion formation [, , ].
  • UV-Vis spectrophotometry: Used to study the formation of iodine complexes in TEAI solutions and their dependence on solvent properties [, ].
  • Nuclear magnetic resonance (NMR): Applied to analyze the structure of compounds synthesized using TEAI as a catalyst, including 1H, 13C, and 31P NMR [].
  • Electron Spin Resonance (ESR): Used to study the radicals formed upon gamma-irradiation of TEAI at low temperatures [].

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